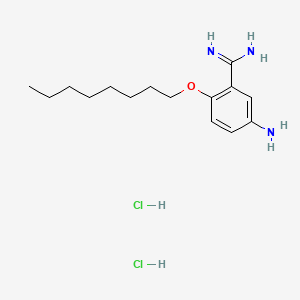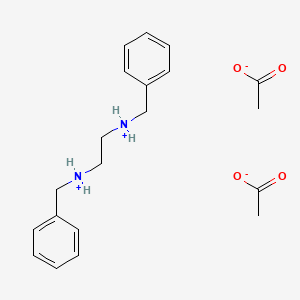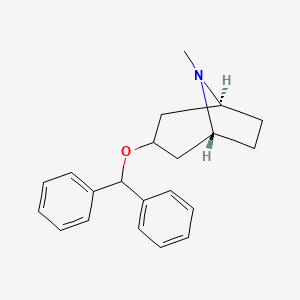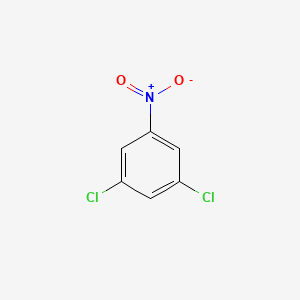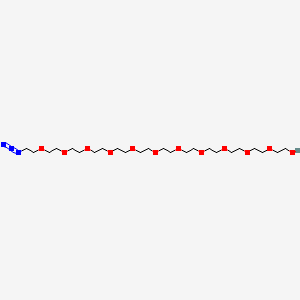
Azide-PEG12-alcohol
Übersicht
Beschreibung
Azide-PEG12-alcohol is a polyethylene glycol (PEG) derivative containing an azide group and a terminal hydroxyl group. The compound is known for its solubility in aqueous media and its ability to participate in click chemistry reactions. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) to form stable triazole linkages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azide-PEG12-alcohol is typically synthesized through a multi-step process involving the functionalization of PEG with azide and hydroxyl groups. The general synthetic route involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by converting its terminal hydroxyl group into a leaving group, such as a tosylate or mesylate.
Substitution Reaction: The activated PEG is then reacted with sodium azide to introduce the azide group.
Hydroxyl Group Introduction: The terminal hydroxyl group is introduced through a nucleophilic substitution reaction, often using a suitable alcohol under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using tosyl chloride or mesyl chloride.
Azidation: The activated PEG is reacted with sodium azide in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Purification: The product is purified using techniques like column chromatography or recrystallization to achieve high purity levels
Analyse Chemischer Reaktionen
Types of Reactions
Azide-PEG12-alcohol undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes, BCN, and DBCO to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst and is performed under mild conditions, often in aqueous media.
Major Products
Wissenschaftliche Forschungsanwendungen
Azide-PEG12-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of Azide-PEG12-alcohol primarily involves its participation in click chemistry reactions. The azide group reacts with alkyne-containing molecules to form triazole linkages, which are stable and resistant to hydrolysis. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Azide-PEG4-alcohol
- Azide-PEG8-alcohol
- Azide-PEG24-alcohol
- Azide-PEG36-alcohol
Uniqueness
Azide-PEG12-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. The PEG12 spacer is long enough to enhance solubility in aqueous media while maintaining the ability to form stable triazole linkages through click chemistry. This makes it particularly suitable for applications requiring high solubility and efficient bioconjugation .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUKFRGNHZRMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73342-16-2 | |
| Record name | Azide-PEG12-alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)
![N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide](/img/structure/B1666183.png)
![N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666185.png)
![N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666186.png)
